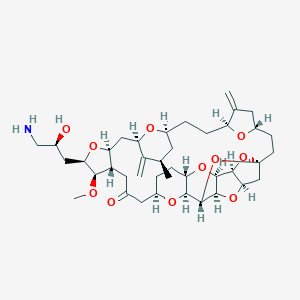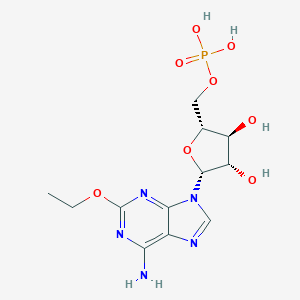
3-Desmorpholinyl-3-hydroxyethylamino Gefitinib
Vue d'ensemble
Description
3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is a metabolite of Gefitinib . It has a molecular formula of C20H22ClFN4O3 and a molecular weight of 420.87 .
Molecular Structure Analysis
The IUPAC name for this compound is 2- [3- [4- (3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropylamino]ethanol . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical And Chemical Properties Analysis
This compound is slightly soluble in DMSO and Methanol . More detailed physical and chemical properties may be available in specialized chemical databases.Applications De Recherche Scientifique
Pharmaceutical Reference Standards
“3-Desmorpholinyl-3-hydroxyethylamino Gefitinib” is used as a reference standard in pharmaceutical research . It is supplied with detailed characterization data compliant with regulatory guidelines . This compound can be used for analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) .
Drug-Drug Interaction Studies
This compound has been studied in the context of drug-drug interactions. For instance, it was found that apatinib inhibited gefitinib metabolism via inhibiting the generation of “3-desmorpholinyl-3-hydroxyethylamino gefitinib” (M537194) and o-desmethyl gefitinib (M523595), which are major metabolites of gefitinib .
Cancer Treatment
“3-Desmorpholinyl-3-hydroxyethylamino Gefitinib” is related to gefitinib, a drug used to treat non-small cell lung cancer, pancreatic cancer, and several other types of cancer . The compound has been studied in the context of EGFR-mutated NSCLC patients .
Process-Related Impurities Estimation
A reverse-phase high-performance liquid chromatographic (RP-HPLC) method was developed and validated for the simultaneous separation and estimation of gefitinib (an anti-cancer drug) and its process-related impurities, including "3-Desmorpholinyl-3-hydroxyethylamino Gefitinib" .
Drug Formulation and Delivery
The compound has been studied in the context of drug formulation and delivery. For instance, gefitinib-loaded solid lipid nanoparticles (GFT-loaded SLNs) were prepared using a single emulsification–evaporation technique .
Cocrystallization Studies
Cocrystallization of gefitinib has been studied to enhance the physicochemical and biopharmaceutical performance for lung cancer treatment . This could potentially be an area of application for “3-Desmorpholinyl-3-hydroxyethylamino Gefitinib”.
Mécanisme D'action
Target of Action
The primary target of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby blocking EGFR signaling . This inhibition prevents the autophosphorylation of the receptor, reduces tyrosine kinase activity, and inhibits cell proliferation .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It perturbs signal transduction pathways, apoptosis, cell cycle, FOXO-mediated transcription, p53 signaling pathway, and metabolic pathways . The inhibition of EGFR leads to the blockage of further signal transduction and downstream effects such as cell proliferation, angiogenesis, and reduced apoptosis .
Pharmacokinetics
3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is metabolized by hepatic microsomal enzymes in vivo . It is mainly metabolized by CYP3A4 and CYP2D6 , and its metabolites include M537194 and M523595 . The pharmacokinetics of the compound can be influenced by other drugs. For example, apatinib has been shown to inhibit the metabolism of gefitinib, leading to an increase in the AUC and Cmax of gefitinib .
Result of Action
The result of the compound’s action at the molecular level is the inhibition of EGFR tyrosine kinase activity, which leads to a decrease in the proliferation of cancer cells . At the cellular level, this results in reduced tumor growth and potentially tumor shrinkage .
Action Environment
The action, efficacy, and stability of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib can be influenced by various environmental factors. These include the presence of other drugs (as in the case of apatinib), the patient’s metabolic profile, and the specific genetic makeup of the tumor cells . Understanding these factors is crucial for optimizing treatment strategies.
Propriétés
IUPAC Name |
2-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN4O3/c1-28-18-11-17-14(10-19(18)29-8-2-5-23-6-7-27)20(25-12-24-17)26-13-3-4-16(22)15(21)9-13/h3-4,9-12,23,27H,2,5-8H2,1H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGXWUJUPXLCDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459669 | |
| Record name | AGN-PC-004YQ9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Desmorpholinyl-3-hydroxyethylamino Gefitinib | |
CAS RN |
847949-56-8 | |
| Record name | M-537194 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847949568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGN-PC-004YQ9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | M-537194 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TY3KG7OI9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















